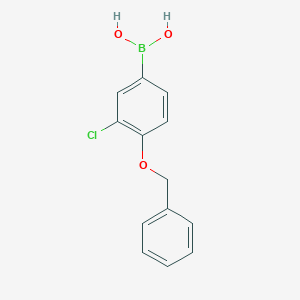

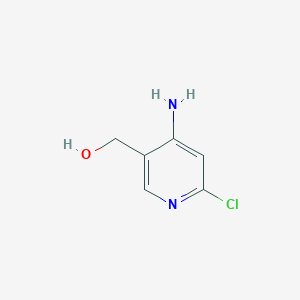

(4-Chloro-3-ethoxyphenyl)boronic acid

Vue d'ensemble

Description

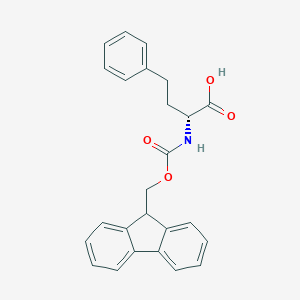

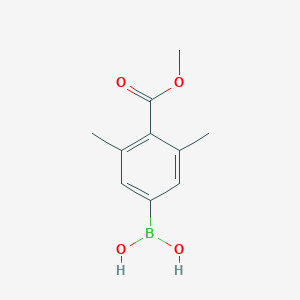

(4-Chloro-3-ethoxyphenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, where they are used to form carbon-carbon bonds. They also have applications in sensing mechanisms due to their ability to form reversible covalent bonds with diols and carbohydrates .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (4-Chloro-3-ethoxyphenyl)boronic acid, they do offer insights into the general methods of boronic acid synthesis. Boronic acids can be synthesized through various routes, often involving the reaction of organoboranes with hydrogen peroxide or the borylation of aryl halides. The synthesis of boronic acids is crucial as they serve as precursors for the formation of more complex structures, such as luminescent complexes and molecular nanostructures .

Molecular Structure Analysis

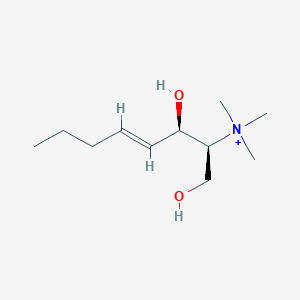

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The boron atom can undergo sp2 or sp3 hybridization, leading to planar or tetrahedral geometries, respectively. This structural flexibility allows boronic acids to participate in the formation of cyclic esters with diols, which is a key interaction for their binding properties and the formation of complex structures .

Chemical Reactions Analysis

Boronic acids are reactive species that can form complexes with diols and carbohydrates. The paper on the boron-2-hydroxy-4-methoxy-4′-chlorobenzophenone complex formation illustrates the reactivity of boronic acids in the presence of sulfuric acid, showing the formation of luminescent complexes through a multi-stage reaction process . Another study highlights the high affinity of certain boronic acids for diol recognition, which is essential for applications in sensing and molecular recognition .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. Electron-withdrawing groups, such as nitro or chloro substituents, can enhance the acidity of the boronic acid and improve its binding affinity to diols. The presence of electron-donating groups, like methoxy or ethoxy, can modulate the reactivity and stability of the boronic acid. These properties are crucial for the design of boronic acid-based sensors and for their use in the construction of polymeric materials .

Applications De Recherche Scientifique

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

-

Sensing Applications

-

Biological Labelling, Protein Manipulation, and Modification

-

Therapeutics Development

-

Separation Technologies

-

Synthetic Organic Chemistry

- Boronic acids are very important in Suzuki-Miyaura coupling , aromatic functionalization , protection of diols , Diels-Alder reactions , asymmetric synthesis of amino acids , selective reduction of aldehydes , carboxylic acid activation , transition metal-catalyzed asymmetric conjugate additions of boronic acids , addition to carbonyl and imine derivatives , and as a template in organic synthesis .

-

Materials Chemistry

-

Reagent for Chemical Reactions

-

Preparation of Microtubule Inhibitors

-

Rhodium/Chiral Ligand-Catalyzed Arylation/Dieckmann-Type Annulation

- Boronic acids have been used in the development of drug delivery systems . They can form reversible covalent bonds with biological molecules, which can be exploited for targeted drug delivery .

- Some boronic acids are potent inhibitors of certain enzymes . For example, bortezomib, a boronic acid derivative, is a proteasome inhibitor that is used in cancer therapy .

- Boronic acids can form complexes with certain types of molecules, leading to changes in fluorescence . This property can be used for the detection and quantification of these molecules .

- Boronic acids can be used to study biological systems . For example, they can be used to label biomolecules, or to modulate the activity of proteins .

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorophenylboronic acid, indicates that it may be harmful if swallowed . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

Orientations Futures

Boronic acids, including “(4-Chloro-3-ethoxyphenyl)boronic acid”, are increasingly being utilized in diverse areas of research . Their unique reactivity and biocompatibility make them promising candidates for the development of new drugs and other applications in medicinal chemistry . Therefore, extending the studies with boronic acids in medicinal chemistry is of great relevance .

Propriétés

IUPAC Name |

(4-chloro-3-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEAKFIRTXVYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629648 | |

| Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-ethoxyphenyl)boronic acid | |

CAS RN |

900174-62-1 | |

| Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.